A-395 -

A-395

Catalog Number: EVT-257646
CAS Number:
Molecular Formula: C26H35FN4O2S
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-395 is a potent and selective EED inhibitor. A-395 includes potent binding to EED with Ki = 0.4 nM, inhibits the PRC2 complex with IC50 = 34 nM for methylation of H3K27 and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, A-395 inhibits the PRC2 complex (thus inhibiting the formation of H3K27me3) with IC50 = 90 nM (RD rhabdoid tumor cell line; 3 days). A-395 represents a first-in-class antagonist of PRC2 protein-protein interactions (PPI) for use as a chemical probe to investigate the roles of EED-containing protein complexes.
Overview

A-395 is a potent and selective inhibitor of the embryonic ectoderm development protein, which is a key component of the Polycomb Repressive Complex 2 (PRC2). This compound has garnered attention for its ability to inhibit the interaction between embryonic ectoderm development and histone H3 lysine 27, a critical process in gene regulation and epigenetic modifications. A-395 is classified as an epigenetic inhibitor, specifically targeting the PRC2 complex, which plays a significant role in various cancers, including diffuse large B-cell lymphoma and malignant rhabdoid tumors.

Source and Classification

A-395 was developed as part of research efforts aimed at understanding and targeting the PRC2 complex. It has been characterized through various biochemical assays that demonstrate its selectivity and potency against the EED protein-protein interactions within PRC2. The compound is classified under epigenetic inhibitors, particularly focusing on histone methyltransferase activity.

Synthesis Analysis

The synthesis of A-395 involves several steps that optimize its binding affinity to the EED protein. The compound was derived from earlier inhibitors through a process of iterative design, where structural modifications were made to enhance potency and selectivity. The final synthesis route includes:

  1. Initial Compound Design: Starting from known EED inhibitors, modifications were made to improve binding.
  2. Optimization: Structural optimization was performed to enhance selectivity for EED over other methyltransferases.
  3. Purification: The synthesized compound was purified using standard chromatographic techniques to ensure high purity levels suitable for biological testing.

Technical details regarding the exact synthetic pathway are often proprietary but typically involve organic synthesis techniques such as coupling reactions and purification methods.

Molecular Structure Analysis

The molecular structure of A-395 can be described in terms of its chemical formula and three-dimensional conformation. Key structural features include:

  • Molecular Weight: 486.65 g/mol
  • Polar Surface Area: 55.5 Ų
  • LogP (octanol-water partition coefficient): 3.37
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 5
  • Rotatable Bonds: 5

A co-crystal structure of A-395 bound to EED has been elucidated (PDB code 5K0M), providing insights into its binding interactions at an atomic level.

Chemical Reactions Analysis

A-395 primarily functions through competitive inhibition, blocking the binding site for histone H3 lysine 27 trimethylation on the EED protein within the PRC2 complex. The technical details of its chemical reactions include:

  1. Inhibition Mechanism: A-395 binds to the aromatic cage of EED, preventing the interaction with H3K27me3.
  2. Potency Measurements:
    • In vitro potency (Ki) is measured at approximately 0.4 nM.
    • IC50 values indicate effective inhibition at concentrations around 18 nM for PRC2 activity.

The compound does not show significant activity against other methyltransferases or DNA methyltransferases tested.

Mechanism of Action

The mechanism of action for A-395 involves its selective binding to the EED subunit of the PRC2 complex, which leads to inhibition of histone methylation at H3K27. This process can be broken down into several steps:

  1. Binding: A-395 competes with H3K27me3 for binding to EED.
  2. Inhibition of Methylation: By blocking this interaction, A-395 inhibits PRC2's ability to methylate histone H3 at lysine 27.
  3. Downstream Effects: This inhibition can lead to altered gene expression patterns associated with tumorigenesis.

Data from cellular assays indicate that A-395 effectively reduces H3K27 methylation levels in various cancer cell lines.

Physical and Chemical Properties Analysis

A-395 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions is essential for maintaining efficacy during in vivo studies.
  • Toxicity Profile: Initial studies suggest low toxicity levels when administered in appropriate doses.

Pharmacokinetic studies indicate that subcutaneous administration maintains effective concentrations for extended periods, supporting its potential therapeutic applications.

Applications

A-395 has promising applications in scientific research, particularly in cancer biology:

  1. Cancer Research: Its ability to inhibit PRC2 makes it a valuable tool for studying epigenetic regulation in cancers such as diffuse large B-cell lymphoma and breast cancer.
  2. Drug Development: A-395 serves as a lead compound for developing new therapeutics targeting epigenetic mechanisms in resistant cancer types.
  3. Biological Probes: It can be used as a probe to investigate the role of EED/PRC2 interactions in cellular processes and disease mechanisms.
Introduction to A-395: Contextualizing the Research Domain

A-395 represents a pioneering chemical probe targeting the embryonic ectoderm development (EED) protein, a critical scaffolding component of the Polycomb Repressive Complex 2 (PRC2). This multi-subunit epigenetic regulator catalyzes histone H3 lysine 27 trimethylation (H3K27me3), a repressive chromatin mark essential for developmental gene silencing and dysregulated in numerous cancers. Unlike catalytic EZH2 inhibitors, A-395 operates through a novel allosteric mechanism by disrupting protein-protein interactions (PPIs) within the PRC2 complex. Its identification marked a paradigm shift in epigenetic drug discovery, demonstrating that targeting non-enzymatic regulatory interfaces could effectively modulate chromatin-modifying complexes. The probe enables unprecedented mechanistic studies of PRC2's H3K27me3-reader function while providing a therapeutic strategy against EZH2 inhibitor-resistant malignancies [1] [2].

Historical Evolution and Developmental Trajectories of A-395

The discovery of A-395 was first reported in 2017 through collaborative research published in Nature Chemical Biology. This work emerged from rational structure-based design efforts targeting the H3K27me3-binding pocket of EED. Researchers employed diverse screening methodologies including thermal shift assays (TSA), surface plasmon resonance (SPR), and time-resolved fluorescence resonance energy transfer (TR-FRET) to identify and optimize lead compounds. The co-crystal structure of A-395 bound to human EED (PDB: 5K0M) at 1.83 Å resolution provided atomic-level insights into its binding mode, confirming competitive displacement of the histone tail's aromatic cage. This structural blueprint facilitated understanding of its exceptional binding affinity (KD = 1.5 nM) and informed subsequent analog development [1] [2].

A-395 emerged alongside its structurally related negative control (A-395N), which exhibits dramatically reduced potency (IC50 >50,000 nM). This paired probe system enables rigorous validation of on-target effects. Subsequent optimization focused on improving cellular penetration while maintaining selectivity, though pharmacokinetic limitations (particularly poor oral bioavailability) necessitated high dosing in vivo studies. Despite these challenges, A-395 established the pharmacological feasibility of disrupting PRC2 via EED PPIs rather than catalytic inhibition [1].

Academic Significance and Knowledge Gaps in A-395 Studies

A-395 provides a unique mechanistic tool to dissect PRC2's non-catalytic functions. Its academic significance spans four key areas:

  • Allostery elucidation: It directly inhibits H3K27me3-induced activation of PRC2's methyltransferase activity, confirming EED's role as an allosteric regulator [2].
  • Resistance bypass: It retains potency in cell lines resistant to EZH2 catalytic inhibitors, offering therapeutic alternatives [1].
  • Functional disentanglement: It enables separation-of-function studies between PRC2's catalytic activity and chromatin recruitment mechanisms.
  • Phenotypic benchmarking: It produces phenotypes mimicking EZH2 inhibitors, validating EED as a therapeutically relevant node [1].

Significant knowledge gaps persist despite these advances:

  • In vivo exposure limitations: Effective concentrations require high-dose subcutaneous administration (300 mg/kg) due to pharmacokinetic challenges [1].
  • Mechanistic ambiguities: Uncertainties remain regarding whether anti-proliferative effects directly correlate with H3K27me3 reduction [1].
  • Selectivity depth: Broader profiling against non-epigenetic targets (e.g., CEREP panel) is lacking, leaving potential off-target contributions unexplored [1].
  • Temporal dynamics: The duration of epigenetic resetting after compound withdrawal is poorly characterized.

Table 1: Key Biochemical Properties of A-395

PropertyValueAssay/MethodSignificance
Binding affinity (KD)1.5 nMSPRSub-nanomolar EED engagement
Enzymatic IC5018 nMRadioactivity-basedPRC2 complex inhibition
Ki (EED)0.4–0.5 nMTR-FRETCompetitive binding potency
Ligand Efficiency (LE)0.371CalculatedFavorable efficiency per atom
Lipophilicity Efficiency (LipE)7.655CalculatedOptimal balance of potency/lipophilicity
Molecular Weight486.65 g/molMedium molecular weight

Research Objectives and Scope of the Investigation

Research on A-395 prioritizes three interconnected objectives:

  • Mechanistic interrogation: Precisely define how EED occupancy disrupts PRC2 architecture using structural biology and biophysical approaches.
  • Therapeutic exploration: Evaluate efficacy in EZH2 inhibitor-resistant hematologic and solid tumor models, including combination regimens.
  • Probe optimization: Develop analogs with improved pharmaceutical properties (oral bioavailability, solubility) while maintaining selectivity.

The scope encompasses multidisciplinary investigations spanning:

  • Biophysical studies: Thermodynamic profiling of binding kinetics and conformational impacts
  • Cellular phenotyping: Temporal mapping of epigenetic marks, transcriptomic changes, and phenotypic responses
  • In vivo modeling: Efficacy assessment in xenografts with advanced formulation strategies
  • Chemical biology: Design of tagged versions for target engagement monitoring and proteomic studies

Properties

Product Name

A-395

IUPAC Name

(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine

Molecular Formula

C26H35FN4O2S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1

InChI Key

REVJNSVNICWODC-KIDMSAQOSA-N

SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F

Solubility

Soluble in DMSO

Synonyms

A-395; A 395; A395; A-395 hydrochloride; A-395 HCl

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.